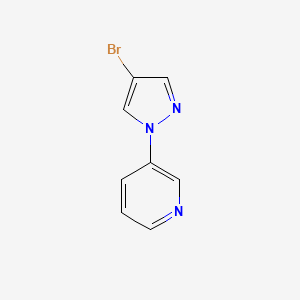

3-(4-bromo-1H-pyrazol-1-yl)pyridine

Description

Contextual Significance of Pyridine (B92270) and Pyrazole (B372694) Heterocycles

Pyridine as a Core Scaffold in Organic and Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. tandfonline.comnih.gov Its presence is integral to the function of many biologically active molecules, and it is a cornerstone in the design of new therapeutic agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are critical for molecular interactions with biological targets. frontiersin.org

The versatility of the pyridine scaffold is evident in the broad spectrum of pharmacological activities exhibited by pyridine-containing drugs, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net This wide range of applications has cemented the importance of pyridine derivatives in medicinal chemistry, continually inspiring the synthesis of new analogues. nih.govresearchgate.net

Pyrazole Architectures and Their Chemical Versatility

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com This structural feature imparts a unique set of properties that make them highly valuable in various chemical disciplines. rroij.comnih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. rsc.orgglobalresearchonline.net

The pyrazole ring is a versatile building block in organic synthesis, allowing for the introduction of various substituents at different positions to fine-tune the molecule's properties. mdpi.comnih.gov The ability to readily modify the pyrazole core has led to the development of a vast library of compounds with diverse applications in medicine and agriculture. nih.govglobalresearchonline.net

Rationale for Bromination in Heterocyclic Systems

The introduction of halogen atoms, particularly bromine, into heterocyclic compounds is a common and powerful strategy in chemical synthesis. This process, known as bromination, offers a means to modulate the chemical and physical properties of a molecule and provides a reactive handle for further chemical transformations.

Strategic Utility of Halogen Substituents in Chemical Synthesis

Halogen atoms, including bromine, are excellent leaving groups in nucleophilic substitution reactions and are instrumental in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The presence of a bromine atom on a heterocyclic ring therefore opens up a vast array of synthetic possibilities for creating novel compounds. researchgate.netacs.org

Influence of Bromine on Electronic and Steric Properties

The bromine atom exerts a significant influence on the electronic and steric properties of a molecule. researchgate.netrsc.org Electronically, bromine is an electron-withdrawing group due to its electronegativity, which can alter the reactivity and acidity of the heterocyclic ring. otterbein.edu The presence of bromine can also introduce a "heavy atom effect," which can influence the photophysical properties of a molecule, such as promoting intersystem crossing in phosphorescent materials. researchgate.net

Sterically, the size of the bromine atom can impact the conformation of the molecule and its ability to interact with biological targets or other molecules. otterbein.edursc.org This steric hindrance can be strategically employed to control the regioselectivity of subsequent reactions or to enhance the binding affinity of a drug candidate to its target receptor. otterbein.edu

Overview of 3-(4-bromo-1H-pyrazol-1-yl)pyridine: Structural Features and Research Relevance

The compound this compound, with the chemical formula C₈H₆BrN₃, integrates the key features of its constituent heterocycles and the strategic utility of bromination. chemshuttle.combldpharm.com The molecule consists of a pyridine ring linked at the 3-position to the nitrogen atom of a pyrazole ring, which is further substituted with a bromine atom at the 4-position.

This specific arrangement of atoms and functional groups makes this compound a valuable intermediate in medicinal chemistry. chemshuttle.com The pyridine and pyrazole moieties provide a foundation for biological activity, while the bromine atom serves as a versatile synthetic handle for the introduction of further chemical diversity. researchgate.netgrowingscience.com Researchers can utilize the bromine atom to build more complex molecules through various coupling reactions, aiming to develop new therapeutic agents with improved efficacy and selectivity. rsc.orgresearchgate.net The study of this and related compounds contributes to the broader understanding of structure-activity relationships in drug design and the development of novel synthetic methodologies.

| Property | Value |

| Chemical Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 77556-44-6 |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C, sealed in a dry environment |

Unique Structural Attributes of the Pyrazolylpyridine Linkage

A critical structural parameter in N-arylpyrazoles is the dihedral angle between the planes of the two aromatic rings. The free rotation around the C-N bond can be influenced by substituents on either ring, potentially leading to distinct, stable rotational isomers or atropisomers. rsc.org In the case of this compound, the bromine atom at position 4 of the pyrazole ring and the nitrogen atom in the pyridine ring exert significant electronic influence. The bromine atom is electron-withdrawing and can participate in halogen bonding, an interaction that can influence molecular conformation and crystal packing. rsc.org

Positioning of the Compound within the Broader Pyridine-Pyrazole Literature

The pyrazole and pyridine motifs are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. nih.govresearchgate.netrsc.orgnih.gov Their combination into a single molecule, as in pyrazolylpyridines, creates a versatile platform for drug discovery and materials science.

The literature distinguishes between two major classes of pyrazole-pyridine compounds:

Fused Systems: These are bicyclic structures where the pyrazole and pyridine rings share a bond, such as the extensively studied pyrazolo[3,4-b]pyridines. mdpi.comjst.go.jp These compounds have a rigid, planar structure and are investigated as inhibitors for various protein kinases. rsc.orgnih.govresearchgate.net

Linked Systems: In this class, the two rings are connected by a single bond, as is the case with this compound. This linkage allows for rotational freedom, granting the molecule conformational flexibility that can be advantageous for binding to biological targets. rsc.org

This compound is specifically an N-arylpyrazole, a subclass that has been the focus of extensive synthetic and conformational studies. researchgate.netresearchgate.net Its importance lies in its role as a key intermediate, or building block, that allows for the systematic and modular construction of more elaborate molecules. bldpharm.com The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of additional functional groups to explore structure-activity relationships (SAR).

Academic Research Scope and Objectives Pertaining to this compound

The primary objective of academic and industrial research involving this compound is its use as a strategic building block for creating novel compounds with specific functional properties. The research applications are diverse, spanning medicinal chemistry and materials science.

Medicinal Chemistry: A major focus is the development of novel therapeutic agents, particularly protein kinase inhibitors for oncology. The pyrazolylpyridine scaffold serves as a core structure for molecules designed to target specific enzymes involved in cell proliferation and survival. rsc.orgmdpi.com For example, a derivative of this compound has been used to synthesize potent inhibitors of E. coli DNA gyrase, with the objective of developing new antibacterial agents. pdbj.org The specific goal is to leverage the structural features of the pyrazolylpyridine core to achieve high binding affinity and selectivity for the target enzyme.

| Research Area | Specific Target/Objective | Example Scaffold/Derivative Class | Reference |

|---|---|---|---|

| Antibacterial Agents | Inhibition of E. coli DNA GyraseB | Pyridine-3-carboxamides incorporating a 4-bromo-1H-pyrazol-1-yl moiety | pdbj.org |

| Anticancer Agents | Inhibition of PIM-1 Kinase | Pyrazolyl pyridine conjugates | rsc.orgnih.gov |

| Anticancer Agents | Inhibition of Tropomyosin Receptor Kinases (TRKs) | Pyrazolo[3,4-b]pyridine derivatives | rsc.org |

| Materials Science | Development of Spin-Crossover (SCO) materials | Iron(II) complexes with pyrazolylpyridine-based ligands | iucr.orgresearchgate.net |

Coordination Chemistry and Materials Science: In materials science, pyrazolylpyridine derivatives are employed as ligands for the synthesis of metal complexes with interesting magnetic or optical properties. For instance, related ligands are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior, where the magnetic state of the complex can be switched by external stimuli like temperature or light. iucr.orgresearchgate.netwhiterose.ac.uk The electronic and steric properties of the ligand, tunable via substituents like the bromine atom, are critical for controlling these properties.

The data below, derived from a closely related pyrazolo[3,4-b]pyridine system, illustrates the potency that can be achieved with this class of compounds, justifying the extensive research into their synthesis and optimization.

| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Larotrectinib (Positive Control) | 3.0 | 13 | 0.2 | rsc.org |

| Compound C03 | 56 | - | - | rsc.org |

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is for a related fused-ring system to demonstrate the therapeutic potential of the general scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHXUIGDGPBAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77556-44-6 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine

Transformation of the 4-Bromo Substituent

The carbon-bromine bond at the C4-position of the pyrazole (B372694) ring is the primary site for chemical modification. The electron-deficient nature of the pyrazole ring, coupled with the established reactivity of aryl bromides, makes this position amenable to a range of derivatization reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-(4-bromo-1H-pyrazol-1-yl)pyridine, these reactions provide efficient pathways to introduce new substituents onto the pyrazole core.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C4-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water). researchgate.netnih.gov The versatility of the Suzuki-Miyaura reaction stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the relatively mild reaction conditions. nih.gov For nitrogen-rich heterocycles like pyrazoles, specific palladium precatalysts and bulky phosphine (B1218219) ligands may be employed to achieve high yields. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions The following table is an illustrative example of typical conditions based on reactions with similar bromopyrazole substrates.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 °C | researchgate.net |

| Heteroaryltrifluoroborate | Pd(OAc)₂ (3 mol%) / RuPhos (6 mol%) | K₃PO₄ (2 equiv.) | n-Butanol | 100 °C | nih.gov |

| Alkylboronic ester | Pd catalyst with electron-rich ligand | K₃PO₄ | Toluene/H₂O | 100 °C | rsc.org |

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgjk-sci.com This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine, which often serves as the solvent as well. jk-sci.comscirp.org For this compound, the Sonogashira coupling facilitates the direct attachment of alkyne moieties to the C4-position of the pyrazole ring. These resulting alkynyl-pyrazoles are valuable intermediates that can undergo further transformations. The reaction conditions are generally mild, tolerating a wide range of functional groups on the alkyne coupling partner. jk-sci.comnih.gov

Table 2: Typical Sonogashira Coupling Conditions This table illustrates common conditions for Sonogashira reactions involving bromopyridine and other bromoheteroaryl substrates.

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 °C | scirp.orgscirp.org |

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | Et₂NH | THF | Room Temp. to 90 °C | nih.gov |

| Arylacetylenes | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex / CuI / PPh₃ | Et₃N | Toluene | 90 °C | nih.gov |

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl halide and the olefin. masterorganicchemistry.com This palladium-catalyzed reaction typically involves an organic base and is effective for coupling aryl bromides with a variety of alkenes, such as styrenes and acrylates. beilstein-journals.org The reaction of this compound with an olefin would lead to the formation of a 4-alkenyl-substituted pyrazole derivative. The stereoselectivity of the Heck reaction generally favors the formation of the trans-isomer. frontiersin.org While the reaction can be sensitive to the steric and electronic properties of the olefin, it remains a valuable tool for introducing vinyl groups. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for constructing arylamines. For this compound, this methodology allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, at the C4-position. The success of the reaction often depends on the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand. researchgate.netnih.gov Studies on unprotected 4-bromo-1H-pyrazoles have shown that various aliphatic, aromatic, and heteroaromatic amines can be coupled effectively under optimized conditions. nih.gov

Table 3: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazoles with Various Amines Data adapted from studies on the amination of unprotected 4-bromo-1H-pyrazoles. nih.gov

| Amine Coupling Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 90 |

| 4-Fluoroaniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 87 |

| Morpholine | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 50 °C | 85 |

| N-Methylaniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 80 °C | 75 |

| 2-Aminopyridine | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | 80 °C | 80 |

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org This transformation is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C to -100 °C). mdpi.comtcnj.edu For this compound, the bromine at the C4-position can be exchanged for a metal, typically lithium, to generate a 4-lithiopyrazolyl intermediate.

This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. znaturforsch.com For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid. Quenching with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This two-step sequence provides a powerful alternative to cross-coupling reactions, especially for introducing functional groups that are not readily accessible via other methods. The use of organomagnesium reagents for Br-Mg exchange is also a viable, often milder, alternative. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270)/Pyrazole Rings

Nucleophilic aromatic substitution (SNAr) on the this compound core is dictated by the electronic properties of both the pyridine and pyrazole rings.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack. However, this reactivity is highly position-dependent. SNAr reactions on pyridines proceed most readily at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by delocalization onto the nitrogen atom stackexchange.comyoutube.com. In this compound, the pyrazolyl group is at the C3 position, which is significantly less activated towards SNAr. Attack at this position does not allow for direct resonance stabilization of the negative charge by the ring nitrogen stackexchange.com. Therefore, direct nucleophilic substitution of a hydrogen on the pyridine ring is unlikely under standard SNAr conditions. If a suitable leaving group were present at the C2, C4, or C6 positions, substitution would be more feasible.

Pyrazole Ring: The pyrazole ring itself can participate in reactions with nucleophiles. While the C4-bromo substituent could theoretically act as a leaving group, SNAr on an electron-rich pyrazole ring is generally difficult without significant activation from electron-withdrawing groups. More commonly, the pyrazole moiety can act as a nucleophile after deprotonation. However, in the context of SNAr where the ring is attacked, the reactivity is low. Conversely, pyrazolyl anions are effective nucleophiles for substitution on activated aromatic rings znaturforsch.com. For instance, reacting a pyrazole with an activated fluoroaromatic compound, such as nitrofluorobenzene, in the presence of a base like potassium carbonate, leads to the formation of an N-arylpyrazole in high yield znaturforsch.com. This highlights the nucleophilic character of the pyrazole nitrogen rather than the susceptibility of the pyrazole ring to be attacked by nucleophiles.

| Ring System | Position of Substitution | Reactivity | Reason |

|---|---|---|---|

| Pyridine | C2, C4, C6 | Favored | Negative charge of intermediate stabilized by nitrogen stackexchange.comyoutube.com. |

| Pyridine | C3, C5 | Disfavored | No direct resonance stabilization of the intermediate by nitrogen stackexchange.com. |

| Pyrazole | C4 (Br as leaving group) | Disfavored | Requires strong activation from electron-withdrawing groups. |

Electrophilic Aromatic Substitution on Pyridine and Pyrazole Rings

Electrophilic aromatic substitution (SEAr) is generally challenging on this molecule due to the deactivating nature of both heterocyclic rings.

Pyridine Ring: The pyridine ring is strongly deactivated towards electrophiles. The nitrogen atom exerts a powerful electron-withdrawing inductive effect and becomes protonated or coordinates to the Lewis acid catalyst under typical SEAr conditions. This creates a positively charged pyridinium (B92312) species, which is highly resistant to attack by electrophiles youtube.com. If forced, substitution occurs primarily at the C3 and C5 positions, as these are the least deactivated. Common SEAr reactions like nitration and halogenation require harsh conditions and often result in low yields masterorganicchemistry.com.

Pyrazole Ring: The pyrazole ring is generally more reactive towards electrophiles than pyridine. Electrophilic attack typically occurs at the C4 position, which is electronically richest quora.com. However, in this compound, this position is already occupied by a bromine atom. The 3-pyridyl substituent at the N1 position acts as a deactivating group, further reducing the reactivity of the pyrazole ring. The bromine atom itself is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this case, the only available position on the pyrazole ring is C5. Therefore, any further electrophilic substitution on the pyrazole ring would be directed to the C5 position, though the reaction would likely be sluggish due to the deactivating effects of both the pyridyl group and the bromine atom. Halogenation of pyrazole scaffolds can be achieved using reagents like N-halosuccinimides researchgate.net.

Reactions Involving Nitrogen Heteroatoms: Alkylation and Acylation

The nitrogen atoms in both the pyridine and pyrazole rings are potential sites for alkylation and acylation reactions.

Alkylation: The lone pair of electrons on the pyridine nitrogen makes it a good nucleophile, and it readily reacts with alkyl halides to form N-alkylpyridinium salts youtube.com. Similarly, the N2 nitrogen of the pyrazole ring can also be alkylated. The relative reactivity of the two nitrogen atoms would depend on steric hindrance and the specific reaction conditions. Generally, the pyridine nitrogen is more basic and accessible, suggesting it might be the primary site of alkylation.

Acylation: Acylation of pyridines with acyl halides or anhydrides typically occurs at the nitrogen atom to form N-acylpyridinium ions youtube.com. These intermediates are highly reactive and even more electron-deficient than the parent pyridine, making subsequent C-acylation on the ring very difficult youtube.com. Acylation at the pyrazole N2 position is also possible. The competition between the two sites would again be a factor, with the pyridine nitrogen likely being the initial site of reaction.

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are influenced by the electronic characteristics of its constituent rings and the bromo substituent.

Reduction: Pyridine and its derivatives are known to undergo electrochemical reduction researchgate.net. The presence of the electron-withdrawing pyrazolyl group and the bromine atom is expected to make the reduction of the pyridine ring easier compared to unsubstituted pyridine. Brominated aromatic compounds, in general, are more easily reduced nih.gov. The reduction potential is likely to be influenced by the pH of the medium, as protonation of the pyridine nitrogen would facilitate electron transfer.

Oxidation: The oxidation of the pyridine ring is generally difficult due to its electron-deficient nature. The pyrazole ring is more susceptible to oxidation. However, the presence of the deactivating pyridyl and bromo groups would increase the oxidation potential compared to a simple alkyl-substituted pyrazole. The oxidation processes may be irreversible and could involve the ligand itself rather than a coordinated metal center in a complex nih.gov. Computational studies and cyclic voltammetry would be required to determine the precise redox potentials and to understand the electrochemical behavior of the molecule acs.org.

| Process | Predicted Behavior | Influencing Factors |

|---|---|---|

| Reduction | Facilitated compared to unsubstituted pyridine | Electron-withdrawing pyrazolyl group; Bromo substituent nih.gov; pH |

| Oxidation | Difficult, occurs at high potential | Electron-deficient nature of both rings; Deactivating substituents |

Functionalization for Supramolecular Assembly

This compound is an excellent candidate for use as a building block in supramolecular chemistry due to its distinct functional sites.

Coordination Chemistry: The pyridine nitrogen and the N2 nitrogen of the pyrazole ring are both potential donor sites for coordination to metal ions. This allows the molecule to act as a versatile ligand, potentially bridging multiple metal centers to form coordination polymers or discrete metal-organic cages mdpi.comrsc.org. The specific coordination mode would depend on the metal ion's preferred geometry and the steric environment around the nitrogen atoms.

Halogen Bonding: A key feature of this molecule is the bromine atom at the C4 position of the pyrazole ring. This bromine can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites such as nitrogen or oxygen atoms on adjacent molecules acs.orgnih.gov. Halogen bonding is a highly directional and specific interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of predictable supramolecular architectures like chains, layers, or more complex networks nih.govrsc.orgnih.gov. The strength of this interaction can be tuned by modifying the electronic environment of the bromine atom. The interplay between metal coordination at the nitrogen sites and halogen bonding from the bromine atom provides a powerful strategy for designing complex, functional supramolecular materials.

Computational and Theoretical Investigations of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules like 3-(4-bromo-1H-pyrazol-1-yl)pyridine. These calculations can determine the optimized molecular geometry, electronic energies, and a host of other physicochemical properties.

For related pyrazole (B372694) derivatives, DFT calculations have been successfully used to study molecular structures, tautomeric stability, and electronic properties. researchgate.netnih.govmdpi.com For instance, studies on 4-bromo-1H-pyrazoles have utilized DFT calculations to justify the predominance of specific tautomers and to calculate NMR chemical shifts, showing good correlation with experimental data. researchgate.net Similarly, research on other pyrazole-pyridine systems has employed DFT to analyze electronic structure and reactivity. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

HOMO: For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions of the pyrazole and pyridine (B92270) rings.

LUMO: The LUMO would likely be localized over the rings as well, representing the most favorable region for accepting an electron.

Energy Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov

Computational studies on analogous pyrazole derivatives have shown that the distribution of these orbitals and the size of the energy gap are key to interpreting potential charge transfer interactions within the molecule. nih.govmdpi.comresearchgate.net For example, in a study of thiazole (B1198619) and pyridine-pyrazole derivatives, DFT results for HOMO and LUMO energies were used to successfully rationalize the observed antioxidant activity, with a smaller energy gap correlating to higher reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Pyrazole Derivatives This table illustrates the type of data obtained from DFT calculations on related compounds. Specific values for this compound would require a dedicated computational study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Pyrazole Derivative 1 | -6.260 | -0.552 | 5.707 | nih.gov |

| Pyrazole Derivative 2 | -5.523 | -0.016 | 5.507 | nih.gov |

| Pyrazole Derivative 3 | -6.507 | -2.764 | 3.743 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely reveal:

Negative Potential: Concentrated around the nitrogen atoms of both the pyridine and pyrazole rings, which possess lone pairs of electrons. These sites are the most probable for protonation and coordination with metal ions.

Positive Potential: Located around the hydrogen atoms attached to the aromatic rings.

Halogen Atom: The bromine atom can exhibit dual behavior, often showing a region of positive potential on its outermost surface (a "sigma-hole") which can participate in halogen bonding, alongside its general electron-withdrawing nature.

Studies on similar heterocyclic systems confirm that MEP maps are invaluable for identifying the most reactive parts of a molecule. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. While precise values require specific calculations, studies on related 4-bromo-1H-pyrazoles have shown that DFT can provide useful predictions, although certain carbon signals, like those bonded to bromine, can sometimes be overestimated. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of vibrational modes observed in experimental spectra. For the target compound, key predicted vibrations would include C-H, C=N, and C=C stretching modes of the pyridine and pyrazole rings, as well as the characteristic C-Br stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. mdpi.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would identify the π→π* and n→π* transitions responsible for its electronic absorption profile.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Pyrazole Derivative This table is illustrative of how theoretical data is compared with experimental results.

| Spectroscopic Data | Predicted Value | Experimental Value | Source |

| ¹³C NMR (C-Br) | ~142 ppm | 134.9 ppm | researchgate.net |

| UV-Vis λmax (S1) | 284.33 nm (gas) | - | mdpi.com |

| IR (C=O stretch) | - | 1627 cm⁻¹ | bohrium.com |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation around the C-N single bond connecting the pyridine and pyrazole rings.

A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angle between the two rings and calculating the energy at each step. This analysis would identify:

The most stable conformation (the global minimum on the energy surface).

The energy barriers to rotation between different conformations.

It is generally expected that the most stable conformer would be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings. Theoretical studies on similar bi-heterocyclic systems are often used to understand their conformational preferences, which can influence their packing in crystals and their interaction with biological targets. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations study the behavior of a molecule (or an ensemble of molecules) over time. MD simulations can provide insights into:

Dynamic Behavior: How the molecule moves, vibrates, and changes conformation in a condensed phase (e.g., in a solvent or a crystal).

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solute molecules. For this compound, this could include hydrogen bonding, π-π stacking between aromatic rings, and halogen bonding involving the bromine atom.

In studies of related pyrazole-containing compounds, MD simulations have been used to explore the stability of binding modes within protein active sites, providing a dynamic picture of the key intermolecular interactions. arabjchem.org

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, one can identify transition states and intermediates.

For this compound, computational studies could elucidate the mechanisms of key reactions, such as:

Nucleophilic Aromatic Substitution: Replacing the bromine atom with another functional group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Forming new carbon-carbon bonds at the site of the bromine atom, a common strategy for elaborating such scaffolds. mdpi.com

These studies involve locating the transition state structure for a given reaction step and calculating its energy, which corresponds to the activation energy barrier. This information is invaluable for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route. For instance, mechanistic studies on the synthesis of related pyrazolo[3,4-b]pyridines have been detailed in the literature, outlining the key steps of ring formation.

Tautomerism Studies of the Pyrazole Moiety

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of the pyrazole ring in this compound. researchgate.net The pyrazole moiety can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.net For pyrazoles not substituted on the nitrogen atoms, two primary tautomers are possible. mdpi.com The stability of these tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the most stable tautomeric forms of substituted pyrazoles. researchgate.netresearchgate.net For pyrazoles containing a bromine atom at the C4 position and another substituent at the C3(5) position, theoretical calculations and experimental data from NMR spectroscopy consistently show a preference for one tautomer over the other. researchgate.net

Research on a series of 4-bromo-1H-pyrazoles has shown that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the more stable form, both in the solid state and in solution. researchgate.net DFT calculations support these experimental findings, justifying the predominance of the 3-bromo tautomer over the 5-bromo form. researchgate.net This preference is influenced by the electronic effects of the substituents. Electron-withdrawing groups tend to favor one tautomeric form, while electron-donating groups may stabilize the other. researchgate.net In the case of pyrazolo[3,4-b]pyridines, which are structurally related, AM1 calculations have demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. mdpi.com

| Compound Class | Method | Key Finding | Reference |

| 4-Bromo-1H-pyrazoles | DFT Calculations, NMR Spectroscopy | The tautomer with a bromine atom at the 3-position is more stable than the 5-bromo tautomer in both solid state and solution. | researchgate.net |

| 5-Substituted Pyrazoles | MP2/6-311++G** Calculations | The relative stability of tautomers is significantly affected by the electronic nature of the substituent; strong electron-withdrawing groups favor the N1-H tautomer. | researchgate.net |

| Pyrazolo[3,4-b]pyridines | AM1 Calculations | The 1H-tautomer is shown to be substantially more stable (by ~9 kcal/mol) than the 2H-tautomer. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.comresearchgate.net This method involves developing mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced desired properties and reducing the need for extensive experimental screening. mdpi.com The process involves calculating molecular descriptors, selecting relevant features, building a model, and validating its predictive power. mdpi.com

While specific QSAR models exclusively for this compound are not widely published, the utility of this approach has been demonstrated for a variety of structurally related pyrazole and pyridine-containing compounds. These studies highlight the potential for applying QSAR to design novel derivatives based on the this compound scaffold for various therapeutic targets.

For instance, QSAR studies have been applied to pyrimidine (B1678525) derivatives to enhance their antifungal activity by modifying functional groups to improve lipophilicity and efficacy. In the field of cancer research, QSAR models have been developed for imidazo[4,5-b]pyridine derivatives to predict their anticancer potency. researchgate.net Similarly, an empirical QSAR equation was successfully used to guide the discovery of high-affinity phosphodiesterase 4D (PDE4D) inhibitors, leading to compounds with nanomolar potency. nih.gov

| Application Area | Compound Class | Modeling Approach | Outcome | Reference |

| Anticancer | Imidazo[4,5-b]pyridine derivatives | GA-MLR, BP-ANN | Development of predictive models for anticancer potency. | researchgate.net |

| Antifungal | Pyrimidine derivatives | QSAR | Indicated that structural modifications can enhance antifungal activity. | |

| Neurodegenerative Diseases | Pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives | Ensemble QSAR model | Guided the design of potent and nontoxic DYRK1A inhibitors. | csic.es |

| Cystic Fibrosis | Tetrahydro-1H-pyrido[4,3-b]indoles | SAR | Optimization of CFTR potentiators. | acs.org |

| Tuberculosis | 2-Pyrazolylpyrimidinones | SAR | Exploration of the pyrazole ring to improve activity and solubility. | acs.org |

Advanced Analytical Methods for the Characterization and Elucidation of 3 4 Bromo 1h Pyrazol 1 Yl Pyridine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of a molecule. For 3-(4-bromo-1H-pyrazol-1-yl)pyridine, these techniques are indispensable for confirming the precise arrangement of its pyrazole (B372694) and pyridine (B92270) rings and the position of the bromo-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and the establishment of through-bond and through-space correlations.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and connectivity of the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J), which provides information about neighboring protons. For this compound, specific signals are expected for the protons on both the pyridine and the pyrazole rings. The integration of these signals corresponds to the number of protons in each environment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum shows the chemical shifts of each unique carbon atom. The presence of the bromine atom and the nitrogen atoms significantly influences the chemical shifts of the adjacent carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic rings of the target molecule.

While specific experimental data for this compound is not publicly available, the expected spectral data can be inferred from closely related structures. For instance, the analysis of similar pyrazolyl-pyridine systems allows for the prediction of chemical shifts and coupling patterns.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data is a hypothetical prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| Pyrazole H-3 | ~8.0-8.2 | ~140-142 | s |

| Pyrazole C-3 | - | ~140-142 | - |

| Pyrazole C-4 | - | ~95-97 | - |

| Pyrazole H-5 | ~8.5-8.7 | ~130-132 | s |

| Pyrazole C-5 | - | ~130-132 | - |

| Pyridine H-2 | ~8.9-9.1 | ~150-152 | d |

| Pyridine C-2 | - | ~150-152 | - |

| Pyridine C-3 | - | ~135-137 | - |

| Pyridine H-4 | ~8.2-8.4 | ~124-126 | dd |

| Pyridine C-4 | - | ~124-126 | - |

| Pyridine H-5 | ~7.5-7.7 | ~138-140 | ddd |

| Pyridine C-5 | - | ~138-140 | - |

| Pyridine H-6 | ~8.7-8.9 | ~148-150 | d |

| Pyridine C-6 | - | ~148-150 | - |

Nitrogen-¹⁵ (¹⁵N) NMR for Heteroatom Characterization

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms within a molecule. google.com Given that this compound contains three nitrogen atoms in distinct chemical environments (one pyridinic, one "pyrrolic" in the pyrazole ring, and one "pyridinic" in the pyrazole ring), ¹⁵N NMR is uniquely suited for their characterization. The chemical shifts of the nitrogen atoms are sensitive to hybridization, substitution, and lone pair availability. Typically, pyridine-like nitrogens resonate at a lower field compared to pyrrole-like nitrogens. This technique can definitively confirm the N-1 linkage of the pyrazole ring to the pyridine moiety.

Advanced NMR Techniques (NOESY, COSY, HSQC, HMBC)

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This is a powerful experiment for assigning carbon signals based on previously assigned proton signals. Each CH group in the molecule would produce a cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show through-space correlations between the pyrazole H-5 proton and the pyridine H-2 and H-4 protons, providing further confirmation of the molecule's geometry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₈H₆BrN₃. The theoretical exact mass is calculated, and the experimental value must match within a narrow tolerance (e.g., ±5 ppm). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. google.com

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆BrN₃ | PubChem |

| Calculated Exact Mass ([M+H]⁺) | 223.98178 Da | PubChemLite |

| Monoisotopic Mass | 222.97451 Da | PubChem |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of pyrazole and pyridine derivatives. The molecular ion ([M]⁺) peak would be observed at an m/z corresponding to its molecular weight (approx. 224.06 g/mol ). nih.govchemshuttle.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₆BrN₃. chemshuttle.com In MS/MS analysis, the molecule would likely undergo fragmentation through several key pathways. Common fragmentation of N-substituted pyrazoles involves the cleavage of the pyrazole ring. A primary fragmentation step could be the loss of the bromine atom (Br•), a characteristic fragmentation for bromo-aromatic compounds. Subsequent fragmentation could involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from either the pyrazole or pyridine ring, or the cleavage of the bond between the two heterocyclic rings.

Table 1: Predicted MS/MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure / Loss |

| 223/225 | [C₈H₆BrN₃]⁺˙ (Molecular Ion, showing isotopic pattern for Br) |

| 144 | [M - Br]⁺ |

| 117 | [M - Br - HCN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 67 | [C₃H₃N₂]⁺ (Pyrazolyl cation) |

Note: This table represents predicted fragmentation pathways. Actual experimental results may vary.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the modes of its two aromatic heterocyclic rings. Theoretical studies, often employing Density Functional Theory (DFT), on similar pyrazole and pyridine structures help in the precise assignment of these bands. tandfonline.comresearchgate.net

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C-H stretching vibrations (νC-H) typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations (νC=C/νC=N) within the ring appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also expected at lower frequencies.

Pyrazole Ring Vibrations: The pyrazole ring also shows C-H stretching vibrations in the high-frequency region. The ring stretching modes, involving C=N and N-N bonds, are found in the 1550-1400 cm⁻¹ range.

C-Br Vibration: The carbon-bromine stretching vibration (νC-Br) is a key feature. For bromo-aromatic compounds, this band is typically observed in the lower frequency region of the IR spectrum, often between 600 and 500 cm⁻¹.

Inter-ring Vibration: The C-N stretching vibration connecting the pyridine and pyrazole rings is also a characteristic feature, though it can be coupled with other ring modes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| ν(C-H) | Aromatic C-H (Pyridine & Pyrazole) | 3100 - 3000 |

| ν(C=N) / ν(C=C) | Pyridine Ring Stretching | 1600 - 1450 |

| ν(C=N) / ν(N-N) | Pyrazole Ring Stretching | 1550 - 1400 |

| δ(C-H) | Aromatic C-H Bending | 1200 - 1000 (in-plane), 900 - 700 (out-of-plane) |

| ν(C-Br) | Carbon-Bromine Stretching | 600 - 500 |

Note: These are approximate ranges based on data for related compounds. tandfonline.comresearchgate.netdtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For conjugated systems like this compound, absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, characteristic of π → π* transitions within the conjugated π-system formed by the pyrazole and pyridine rings. acs.orgsemanticscholar.orgmdpi.com Based on studies of similar pyrazolyl-pyridine compounds, the absorption maxima (λ_max) typically appear in the 250-400 nm range. semanticscholar.orgmdpi.com The presence of the bromine atom, a halogen substituent, may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.

Many pyrazolyl-pyridine derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. acs.orgmdpi.com It is therefore plausible that this compound also exhibits luminescence. The emission spectrum would likely show a Stokes shift, meaning the emission maximum would be at a longer wavelength than the absorption maximum.

Table 3: Expected Photophysical Properties of this compound

| Property | Expected Range / Characteristic | Electronic Transition |

| Absorption Maximum (λ_max) | 250 - 400 nm | π → π* |

| Molar Absorptivity (ε) | 10³ - 10⁵ L·mol⁻¹·cm⁻¹ | - |

| Emission Maximum (λ_em) | Blue to Green region (e.g., 400-500 nm) | Fluorescence from S₁ state |

| Stokes Shift | Significant, typical for fluorescent dyes | Energy difference between absorption and emission maxima |

Note: Ranges are based on data for analogous pyrazolyl-pyridine systems. acs.orgsemanticscholar.orgmdpi.com

Solvatochromism is the change in the absorption or emission color of a substance when dissolved in different solvents. This phenomenon is a powerful tool for probing the change in dipole moment between the ground and excited states of a molecule. acs.orgresearchgate.net For polar molecules like this compound, the polarity of the solvent can significantly influence the energies of the molecular orbitals.

In a solvatochromism study, the UV-Vis absorption and fluorescence spectra would be recorded in a series of solvents with varying polarity, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). A shift in the λ_max to longer wavelengths (red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. This positive solvatochromism is common in donor-π-acceptor systems and has been observed in related pyrazolyl-pyridine derivatives. acs.org

Table 4: Expected Solvatochromic Behavior

| Solvent Type | Expected Effect on λ_max (Absorption/Emission) | Reason |

| Nonpolar (e.g., Hexane) | Shorter wavelength | Minimal solvent-solute interaction. |

| Polar Aprotic (e.g., DCM, Acetonitrile) | Intermediate wavelength | Stabilization of the excited state via dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol (B145695), Methanol) | Longer wavelength | Stronger stabilization of the more polar excited state via dipole-dipole interactions and hydrogen bonding. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself is not publicly available, data from closely related structures, such as metal complexes containing pyrazolyl-pyridine ligands, provides significant insight into the expected molecular geometry and packing. iucr.orgresearchgate.netresearchgate.net

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Description | Expected Value / Feature |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements | e.g., P2₁/c |

| Dihedral Angle | Angle between the pyrazole and pyridine rings | Determines molecular conformation (likely non-coplanar) |

| C-Br Bond Length | Length of the carbon-bromine bond | ~1.88 - 1.90 Å |

| C-N Bond Lengths | Lengths of bonds within and between rings | ~1.33 - 1.45 Å |

| Intermolecular Interactions | Non-covalent forces in the crystal lattice | π-π stacking, C-H···N hydrogen bonds, C-H···π interactions, Halogen bonding (C-Br···N/π) |

Note: Expected values are based on crystallographic data for similar molecules. iucr.orgresearchgate.net

Single Crystal X-ray Diffraction (SCXRD)

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures, such as metal complexes of pyrazolyl-pyridine ligands, provides valuable insights into the expected crystallographic parameters. For instance, the crystal structure of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand reveals a pseudo-octahedral coordination sphere around the central metal ion. pdbj.orgiucr.orgnih.gov

Based on analogous small heterocyclic molecules, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions would be influenced by the packing of the molecules, driven by a combination of hydrogen bonding, halogen bonding, and π-stacking interactions.

Table 1: Representative Crystallographic Data for a Related Pyrazolyl-Pyridine Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5165(11) |

| b (Å) | 5.4369(5) |

| c (Å) | 14.4872(14) |

| β (°) | 90.00 |

| Volume (ų) | 873.52(14) |

| Z | 2 |

| Note: Data presented is for a related copper(II) complex of a bromo-pyrazolyl-phenolato ligand and is for illustrative purposes. |

The generation of single crystals suitable for SCXRD typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or a solvent/anti-solvent system.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a variety of non-covalent interactions. The bromine atom is a key participant in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site, such as the nitrogen atoms of the pyridine or pyrazole rings. researchgate.net

Furthermore, the aromatic pyrazole and pyridine rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. The planarity of the pyrazolyl-pyridine system is a critical factor in facilitating efficient stacking.

Hydrogen bonding is another crucial intermolecular force. The C-H bonds of the pyridine and pyrazole rings can act as hydrogen bond donors to the nitrogen atoms or the bromine atom of neighboring molecules, leading to the formation of extended supramolecular networks. dnu.dp.ua

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Halogen Bond | C-Br | N (pyrazole/pyridine) | 3.0 - 3.5 |

| π-π Stacking | Pyridine ring | Pyrazole ring | 3.3 - 3.8 |

| Hydrogen Bond | C-H (pyridine/pyrazole) | N (pyrazole/pyridine) | 2.2 - 2.8 |

| Hydrogen Bond | C-H (pyridine/pyrazole) | Br | 2.8 - 3.2 |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the determination of purity and for the isolation of this compound from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of this compound. In this technique, the compound is partitioned between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The retention time of the compound is a characteristic property under a specific set of conditions.

A typical RP-HPLC method for the analysis of pyrazolo[3,4-b]pyridine derivatives involves a gradient elution. nih.govrsc.org For this compound, a suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound. Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance, likely in the range of 220-280 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for the Analysis of a Pyrazolo[3,4-b]pyridine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column.

For the analysis of pyrazole derivatives, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is often suitable. nih.govmdpi.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer detector provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions, which is a unique fingerprint for the compound. The fragmentation pattern of pyrazoles in the mass spectrometer often involves the loss of N₂ and HCN from the molecular ion. researchgate.net

Table 4: Representative GC-MS Method Parameters for the Analysis of Pyrazole Derivatives

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-400 amu |

| Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. |

Exploration of Biological Activities and Mechanisms of Action Academic Perspective

Role as a Privileged Scaffold in Ligand Design

The 3-(4-bromo-1H-pyrazol-1-yl)pyridine structure is a key component of the broader pyrazolo[3,4-b]pyridine scaffold, which is recognized as a medicinally privileged structure in ligand design. biorxiv.orgresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents. The pyrazolo[3,4-b]pyridine core is an aromatic, stable, and flat bicyclic heterocycle, properties that are advantageous for insertion into the binding sites of proteins. biorxiv.org

Structurally, this scaffold is an isostere of naphthalene (B1677914) and possesses a unique electronic profile; the pyrazole (B372694) ring is electron-rich, while the pyridine (B92270) ring is electron-deficient, creating a polarized molecule. biorxiv.org This polarity, combined with the presence of two basic hydrogen bond acceptor nitrogen atoms and one hydrogen bond donor NH group, facilitates diverse interactions with biological macromolecules. biorxiv.orgnih.gov The pyrazole portion frequently serves as a crucial hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within enzyme active sites. nih.gov These characteristics make the pyrazolo[3,4-b]pyridine scaffold, and by extension derivatives like this compound, a versatile template for designing potent and selective inhibitors, particularly for protein kinases. nih.govnih.govmdpi.com

Enzyme Inhibition Studies (in vitro)

The this compound moiety has been incorporated into various molecules to target specific enzymes implicated in a range of diseases. In vitro studies have demonstrated its role in the inhibition of several key enzymes.

DNA Gyrase Inhibition

The 4-bromo-1H-pyrazol-1-yl pyridine motif is a validated component of inhibitors targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. rcsb.orgresearchgate.net A specific derivative, 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide, was studied in complex with the 24kDa N-terminal fragment of E. coli GyraseB. rcsb.orgresearchgate.net X-ray crystallography confirmed the predicted binding mode of this class of inhibitors, which occupy the ATP-binding site of the enzyme. rcsb.org The pyrazolopyridine core forms critical hydrogen bonds with the protein backbone, validating its importance for potent enzyme inhibition. This structural insight provides a foundation for designing novel antibacterial agents based on this scaffold.

VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth. The pyrazolo[3,4-b]pyridine scaffold is a core element in the design of novel VEGFR2 kinase inhibitors. mdpi.comestranky.sk These inhibitors are often designed as "type-II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This binding mode allows the inhibitor to occupy a hydrophobic back pocket adjacent to the ATP-binding site, a strategy that can lead to improved selectivity. estranky.sk

Derivatives containing the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against VEGFR2 kinase. For instance, one such compound exhibited an IC₅₀ value of 1.46 µM. mdpi.com The design strategy often involves ensuring that a nitrogen atom in the heterocyclic core acts as a hydrogen bond acceptor, interacting with the hinge region backbone of the kinase, specifically with residues like Cys919. estranky.sk While some inhibitors based on this scaffold show high potency for VEGFR2, there is also a focus on developing derivatives with higher selectivity for other kinases, such as FGFR, over VEGFR2. nih.gov

TRK Kinase Inhibition

Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent TRK inhibitors. nih.govacs.org

In one study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activity against TRKA. The research led to the identification of a compound, designated C03, which displayed an IC₅₀ value of 56 nM. nih.gov Molecular docking studies for this series suggested that the pyrazole portion of the scaffold acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking with Phe589 in the kinase domain. nih.gov Furthermore, a patent has disclosed (R)-3-(4-bromo-1H-pyrazol-1-yl)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyridine as an inhibitor of TRK kinases, directly linking the specific bromo-pyrazole-pyridine structure to this activity. epo.org

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound C03 (a pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | nih.gov |

Other Enzyme Targets and Their Mechanisms

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the inhibition of several other protein kinases.

Fibroblast Growth Factor Receptor (FGFR) Kinase: Researchers have designed novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of the FGFR family of kinases (FGFR1-4). nih.gov A key goal of these efforts was to achieve higher selectivity for FGFR over VEGFR2 to potentially reduce off-target effects. One compound from this series, 7n, demonstrated significant antitumor activity in a xenograft model driven by FGFR1. nih.gov

TANK-Binding Kinase 1 (TBK1): As a noncanonical member of the inhibitor-kappaB kinases (IKKs) family, TBK1 is crucial in innate immunity and inflammation. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as novel and potent inhibitors of TBK1, providing a chemical scaffold for developing agents against diseases involving neuroinflammation. nih.gov

Cyclin-Dependent Kinase 8 (CDK8): CDK8 has been proposed as an oncogene, particularly in colorectal cancer. A potent and highly selective small molecule inhibitor of CDK8, MSC2530818, is based on the pyrazolo[3,4-b]pyridine structure. mdpi.com

| Enzyme Target | Example Compound/Series | Key Finding | Reference |

|---|---|---|---|

| FGFR Kinase | 1H-pyrazolo[3,4-b]pyridine derivatives (e.g., compound 7n) | Potent and selective FGFR inhibition with activity in in vivo models. | nih.gov |

| TBK1 Kinase | 1H-pyrazolo[3,4-b]pyridine derivatives | Identified as novel and potent TBK1 inhibitors. | nih.gov |

| CDK8 Kinase | MSC2530818 | A potent and highly selective inhibitor. | mdpi.com |

| VEGFR2 Kinase | Pyrazolo[3,4-b]pyridine derivative | IC₅₀ = 1.46 µM | mdpi.com |

Cellular Pathway Modulation and Signaling Cascades (in vitro)

Beyond receptor modulation, pyrazole-pyridine scaffolds are recognized for their ability to interfere with fundamental cellular processes like apoptosis, cell cycle progression, and proliferation. These activities are primarily investigated in the context of cancer research.

Apoptosis Induction (cellular level)

Several studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold can induce apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.org The induction of apoptosis is a critical mechanism for many anticancer therapies. The ability of these compounds to trigger this process is often evaluated using flow cytometry (FACS) analysis after staining cells with Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov Research has shown that treatment with certain pyrazolo[3,4-b]pyridine derivatives leads to a dose-dependent increase in the population of apoptotic cells in cell lines such as Ba/F3. nih.govsemanticscholar.org Similarly, other novel pyrazole derivatives have been shown to induce apoptosis in various breast cancer cell lines. frontiersin.org

Cell Cycle Modulation (cellular level)

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Certain pyrazole-pyridine derivatives have been shown to modulate the cell cycle. acs.org For instance, a class of related compounds, 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, were identified as potent inhibitors of Cyclin-Dependent Kinase 1 (Cdk1). acs.org Cdks are key protein kinases that drive the progression of the cell cycle. By inhibiting Cdk1, these compounds can disrupt the cell cycle, leading to a halt in cell division and proliferation, an essential mechanism for their anticancer effects. acs.org

Anti-Proliferative Activity (cellular level)

A significant body of research highlights the anti-proliferative activity of various pyrazole-pyridine derivatives against a spectrum of human cancer cell lines. acs.orgjst.go.jpnih.gov This activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have reported potent anti-proliferative effects for different pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives in numerous cancer cell lines, including:

HCT-116 (Colon Carcinoma) acs.org

HepG2 (Hepatocellular Carcinoma) jst.go.jp

MCF-7 (Breast Adenocarcinoma) jst.go.jp

A375 (Melanoma) acs.orgnih.gov

H2228 (Lung Adenocarcinoma) nih.govsemanticscholar.org

The broad anti-proliferative profile underscores the potential of this chemical scaffold in the development of new anticancer agents. jst.go.jpresearchgate.net

Table 2: Anti-Proliferative Activity of a Representative Pyrazolo[3,4-b]pyridine Derivative (Compound 10g) Data derived from studies on pyrazolo[3,4-b]pyridine analogs.

| Cell Line | Cancer Type | IC50 (nM) |

| ALK-L1196M-Ba/F3 | Leukemia (engineered) | 1.8 |

| H2228 (EML4-ALK) | Non-Small Cell Lung Cancer | 18 |

| Source: Data from scientific literature. nih.govsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological function of a lead compound. For the pyrazole-pyridine scaffold, SAR studies have been instrumental in enhancing both M4 PAM activity and anticancer potency.

In the context of M4 receptor modulation, research has explored how different substituents on the pyrazol-4-yl-pyridine core affect allosteric properties. For example, the synthesis and evaluation of various N-alkylated analogs, including fluoroethyl and fluoropropyl derivatives, were performed to fine-tune affinity and cooperativity at the M4 receptor. nih.gov

In the realm of oncology, SAR studies have provided deep insights. For pyrazolo[3,4-b]pyridine derivatives investigated as Cdk1 inhibitors, it was found that the substitution pattern is critical for activity. acs.org The presence of a methoxymethyl group on the benzimidazole (B57391) moiety and an unsubstituted pyrazole NH group were identified as key features for potent Cdk1 inhibition and, by extension, strong anti-proliferative effects. acs.org Similarly, extensive SAR exploration of pyrazolo[3,4-b]pyridines as ALK inhibitors led to the discovery of highly potent and selective compounds through systematic structural modifications. nih.govsemanticscholar.org These studies demonstrate that the pyrazole-pyridine framework is a "privileged scaffold," meaning it is amenable to chemical modifications at multiple positions, allowing for the generation of compounds with tailored activity against diverse biological targets. researchgate.netmdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrazolylpyridine scaffold, several key pharmacophoric features have been identified that contribute to its interaction with biological targets.